Fmoc-Phe-OSu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

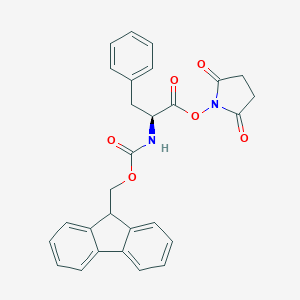

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXHZQQUTCVLGU-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473928 | |

| Record name | Fmoc-Phe-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101214-43-1 | |

| Record name | Fmoc-Phe-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Phe-OSu: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Introduction

In the landscape of synthetic peptide chemistry, particularly in the context of drug discovery and development, the strategic use of protected amino acids is paramount for the successful construction of desired peptide sequences. Among these, Fmoc-Phe-OSu , or N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester, stands out as a highly efficient and versatile building block.[1] This activated amino acid derivative is integral to modern solid-phase peptide synthesis (SPPS), enabling the precise incorporation of phenylalanine residues into a growing peptide chain.[1][2]

This technical guide provides an in-depth overview of this compound, including its chemical properties, its role and mechanism in peptide synthesis, detailed experimental protocols, and its applications.

Core Concepts: The Fmoc-SPPS Strategy

The predominant method in contemporary peptide synthesis is the Fmoc solid-phase peptide synthesis (SPPS) approach.[3][4] This strategy relies on the 9-fluorenylmethyloxycarbonyl (Fmoc) group as a temporary, base-labile protecting group for the α-amino function of amino acids.[5][6] This protection is crucial to prevent self-polymerization and other unwanted side reactions during the amide bond formation (coupling) step.[7]

The key advantages of the Fmoc strategy include:

-

Mild Deprotection Conditions: The Fmoc group is removed under gentle basic conditions, typically with piperidine, which preserves acid-labile side-chain protecting groups and the linkage of the peptide to the resin support.[5][8]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile protecting groups used for amino acid side chains and for final cleavage from the resin, allowing for selective deprotection.[5][7]

-

Real-Time Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, enabling the real-time monitoring of the deprotection reaction's completion.[5]

The Role of this compound

This compound is a specialized form of Fmoc-protected phenylalanine. Its dual functionality makes it a highly effective reagent in SPPS.[1]

-

Fmoc Group: Protects the α-amino group of phenylalanine, directing the reaction to the carboxyl group.[6]

-

N-hydroxysuccinimide (OSu) Ester: Activates the carboxyl group. The NHS ester is an excellent leaving group, facilitating a rapid and efficient nucleophilic attack by the free amino group of the resin-bound peptide chain.[9][10] This leads to the formation of a stable amide (peptide) bond.[9]

The use of pre-activated esters like this compound can streamline the synthesis process, improve yields, and reduce side reactions compared to in-situ activation methods.[2]

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are critical for its application in synthesis. The following table summarizes key quantitative data for this reagent.

| Property | Value | References |

| CAS Number | 101214-43-1 | [1][11][12][13][14] |

| Molecular Formula | C₂₈H₂₄N₂O₆ | [11][12][13][14] |

| Molecular Weight | 484.51 g/mol | [1][11][12][13][14] |

| Purity (Typical) | ≥95%, ≥97% | [12][13] |

| Appearance | White to off-white powder/crystalline solid | [15] |

| Storage Temperature | -20°C | [12] |

Mechanism of Action: NHS Ester Coupling

The core of this compound's utility lies in the NHS ester-mediated coupling reaction. This process is a nucleophilic acyl substitution.

-

Activation: The phenylalanine carboxyl group is pre-activated as an N-hydroxysuccinimide (NHS) ester.[9]

-

Nucleophilic Attack: The free primary amine of the growing peptide chain (exposed after the previous Fmoc deprotection step) acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester.[10]

-

Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses, expelling the stable N-hydroxysuccinimide leaving group and forming the desired peptide bond.[9][16]

The overall reaction can be summarized as: Resin-Peptide-NH₂ + this compound → Resin-Peptide-NH-CO-Phe-Fmoc + NHS

Experimental Protocols

The following is a generalized protocol for a single coupling cycle in Fmoc-SPPS using an activated ester like this compound. This cycle is repeated for each amino acid in the target sequence.

Materials and Reagents

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Coupling additives (optional, e.g., HOBt)

-

Base (optional, e.g., DIPEA)

Standard Fmoc-SPPS Cycle Workflow

Detailed Step-by-Step Protocol

1. Resin Preparation:

-

Start with the solid support (resin) to which the previous amino acid has been coupled and the N-terminal Fmoc group is still attached.

-

Swell the resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[17]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.[17]

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.[17][18]

3. Washing:

-

After deprotection, thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene byproduct.

-

Perform a sequence of washes, for example: 5 times with DMF, followed by 3 times with DCM, and finally 3 times with DMF.[19]

4. Coupling Reaction:

-

In a separate vial, dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in DMF.

-

Add the activated amino acid solution to the washed, deprotected resin.

-

Agitate the reaction mixture at room temperature. Coupling times can vary but are often complete within 1-2 hours.

-

Note: While NHS esters are reactive enough to be used alone, additives like 1-Hydroxybenzotriazole (HOBt) can be included to suppress side reactions, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be used, although it can increase the risk of racemization with certain amino acids.[20]

5. Post-Coupling Wash:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the N-hydroxysuccinimide byproduct.[19]

6. Monitoring (Optional but Recommended):

-

Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction. A negative result (indicating the absence of free primary amines) confirms a successful coupling. If the test is positive, the coupling step should be repeated.

After a successful coupling, the cycle begins again with the Fmoc deprotection of the newly added phenylalanine residue to prepare for the addition of the next amino acid in the sequence.

Applications in Research and Development

This compound is a fundamental reagent used in various advanced research areas:

-

Peptide-Based Drug Development: Used in the synthesis of peptide therapeutics, where precise sequence and high purity are essential.[2]

-

Protein Engineering: Enables the modification of proteins by introducing phenylalanine at specific sites.[2]

-

Bioconjugation: Facilitates the synthesis of peptides that can be attached to other biomolecules, labels, or surfaces.[2]

-

Material Science: Employed in creating self-assembling peptide-based biomaterials for applications like tissue engineering.

Conclusion

This compound is a critically important activated amino acid derivative that combines the benefits of the robust Fmoc protection strategy with the high reactivity of an N-hydroxysuccinimide ester. Its stability, efficiency, and compatibility with standard SPPS workflows make it an indispensable tool for researchers and professionals in peptide chemistry. A thorough understanding of its properties, mechanism, and handling protocols, as outlined in this guide, is essential for achieving high-yield, high-purity synthesis of complex peptides for therapeutic and research applications.

References

- 1. This compound | 101214-43-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Bachem AG [bioscience.co.uk]

- 12. chemscene.com [chemscene.com]

- 13. calpaclab.com [calpaclab.com]

- 14. This compound | C28H24N2O6 | CID 11826988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. chem.uci.edu [chem.uci.edu]

- 20. chempep.com [chempep.com]

An In-depth Technical Guide to Fmoc-Phe-OSu: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Phe-OSu, is a pivotal reagent in modern biochemistry and pharmaceutical research. As a derivative of the essential amino acid L-phenylalanine, it serves as a fundamental building block in the synthesis of peptides and proteins. The strategic placement of the base-labile Fmoc protecting group on the α-amino group and the activation of the carboxyl group as an N-hydroxysuccinimide (NHS) ester make this compound an exceptionally efficient and versatile tool for the controlled, sequential assembly of amino acids into complex peptide chains.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on practical experimental protocols.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid that is widely utilized for its stability and high reactivity in amide bond formation. Its structure combines the hydrophobicity of the phenylalanine side chain with the utility of the Fmoc protecting group and the reactivity of the OSu ester.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂₈H₂₄N₂O₆[2] |

| Molecular Weight | 484.51 g/mol [2] |

| CAS Number | 101214-43-1[2][3] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% or ≥97% |

| Melting Point | Data not readily available. The precursor, Fmoc-Phe-OH, has a melting point of 180-187 °C.[4][5][6] |

| Solubility | Soluble in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). |

| Storage | Recommended storage at -20°C or 2-8°C.[4] |

Chemical Structure

The chemical structure of this compound consists of three key components: the L-phenylalanine backbone, the N-terminal Fmoc protecting group, and the C-terminal N-hydroxysuccinimide ester.

-

L-Phenylalanine: An essential amino acid with a benzyl side chain, contributing to the hydrophobicity of the molecule.

-

Fmoc Group (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group that prevents unwanted reactions at the amino terminus during peptide synthesis. It is stable under acidic conditions, providing orthogonality with other protecting groups like Boc and tBu.

-

OSu Group (N-hydroxysuccinimide ester): An activated ester that readily reacts with primary amines to form a stable amide bond, facilitating the coupling of the phenylalanine residue to the growing peptide chain.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis (SPPS).

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the protection of the amino group of L-phenylalanine with the Fmoc group to yield Fmoc-Phe-OH. The second step is the activation of the carboxyl group of Fmoc-Phe-OH with N-hydroxysuccinimide.

Step 1: Synthesis of Fmoc-Phe-OH

This protocol is adapted from the standard Schotten-Baumann reaction conditions.

-

Materials:

-

L-Phenylalanine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane (or Acetone)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate (for extraction)

-

-

Procedure:

-

Dissolution: Dissolve L-Phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can also be used as the solvent system. Stir the mixture at room temperature until the amino acid is fully dissolved.

-

Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane or acetone.

-

Reaction: Add the Fmoc-OSu solution dropwise to the cooled (0-5 °C) amino acid solution over 30-60 minutes while maintaining vigorous stirring.

-

Reaction Monitoring: Allow the mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

Add deionized water to the reaction mixture to dissolve any salts.

-

Wash the aqueous layer with ethyl acetate to remove unreacted Fmoc-OSu and other non-polar impurities. Retain the aqueous layer.

-

-

Acidification and Isolation:

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl. The Fmoc-Phe-OH product will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove inorganic salts.

-

-

Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Caption: Workflow for the synthesis of Fmoc-Phe-OH.

Step 2: Synthesis of this compound from Fmoc-Phe-OH

This protocol describes the esterification of Fmoc-Phe-OH using N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC).

-

Materials:

-

Fmoc-Phe-OH

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hexane (for precipitation)

-

-

Procedure:

-

Dissolution: Dissolve Fmoc-Phe-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter the reaction mixture to remove the DCU precipitate.

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a minimal amount of DCM.

-

Add hexane to precipitate the this compound product.

-

Collect the precipitate by filtration, wash with hexane, and dry under vacuum.

-

-

Caption: Workflow for the synthesis of this compound from Fmoc-Phe-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Fmoc-based SPPS. The following is a generalized protocol for a single coupling cycle.

-

Materials and Reagents:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Deprotection solution: 20% piperidine in DMF

-

Activation/Coupling solution: this compound dissolved in DMF. A coupling activator like 1-Hydroxybenzotriazole (HOBt) can be added to suppress side reactions.

-

N,N-Dimethylformamide (DMF) for washing

-

Dichloromethane (DCM) for washing

-

-

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellowish) indicates a complete reaction.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

This compound is an indispensable reagent in the field of peptide chemistry, offering a reliable and efficient means of incorporating phenylalanine residues into synthetic peptides. Its well-defined chemical properties, coupled with robust and versatile applications in solid-phase peptide synthesis, have solidified its role in both academic research and the development of novel peptide-based therapeutics. The detailed protocols and structured data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the essential information required for the successful utilization of this critical building block.

References

The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its prevalence among researchers, scientists, and drug development professionals is a testament to its remarkable utility, enabling the efficient and high-fidelity construction of complex peptide chains. This technical guide provides a comprehensive exploration of Fmoc chemistry, detailing its core principles, reaction mechanisms, experimental protocols, and the critical data that underpins its application.

Core Principles of Fmoc Chemistry

The strategic advantage of the Fmoc group lies in its unique lability profile. It is stable under acidic conditions but readily cleaved by mild bases, a property that forms the basis of its orthogonal use in conjunction with acid-labile side-chain protecting groups.[1][2] This orthogonality is paramount in SPPS, as it permits the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the protecting groups on the amino acid side chains or the linkage to the solid support.[1][3]

The chemical foundation of the Fmoc group's base-lability is the fluorenyl ring system. The electron-withdrawing nature of this system renders the proton at the C9 position acidic.[4] This acidity facilitates a β-elimination reaction in the presence of a base, leading to the cleavage of the carbamate bond and the liberation of the free amine.[1][4]

Mechanism of Fmoc Protection and Deprotection

Protection of Amino Acids:

The introduction of the Fmoc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with an activated Fmoc derivative under basic conditions. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][5] Fmoc-OSu is generally preferred as it is more stable and less prone to side reactions, such as the formation of dipeptide byproducts.[4] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Deprotection of the Fmoc Group:

The removal of the Fmoc group is the critical step that allows for the sequential addition of amino acids in SPPS. This is achieved by treating the Fmoc-protected peptide with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] The deprotection mechanism is a two-step process:

-

Proton Abstraction: The base removes the acidic proton from the 9-position of the fluorene ring.[8]

-

β-Elimination: This is followed by a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[9]

The highly reactive dibenzofulvene byproduct must be scavenged to prevent it from reacting with the newly liberated amine.[9] Piperidine, being a secondary amine, effectively traps DBF to form a stable adduct.[10]

The Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc Chemistry

Fmoc chemistry is the foundation of the most common approach to SPPS. The synthesis is carried out on an insoluble polymer support (resin) and involves a series of repetitive cycles.[7][11]

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc deprotection is critical for the overall success of peptide synthesis. The choice of base and reaction conditions can significantly impact the deprotection kinetics.

| Deprotection Reagent | Concentration | Solvent | Typical Deprotection Time | Notes |

| Piperidine | 20% (v/v) | DMF | 5-20 minutes | The most common and standard condition.[6][12] |

| Piperidine | 30% (v/v) | DMF | 10 minutes | Also a standard condition.[6] |

| Piperidine | 55% (v/v) | DMF | 20 minutes | Used in some protocols.[6] |

| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | ~10 minutes | Less efficient at shorter times compared to piperidine for some amino acids.[8] |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | ~10 minutes | Similar efficiency to piperidine.[8] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | Faster than piperidine | A stronger, non-nucleophilic base; can be useful for difficult deprotections but may increase side reactions.[13] |

Table 1: Comparison of Common Fmoc Deprotection Conditions.

The kinetics of Fmoc deprotection can be influenced by the amino acid residue. For instance, the deprotection of Fmoc-Arginine(Pbf)-OH generally requires longer reaction times to be efficient compared to Fmoc-Leucine-OH.[8][14]

| Amino Acid | Deprotection Reagent | Time (min) | Deprotection Efficiency (%) |

| Fmoc-L-Arginine(Pbf)-OH | 20% 4MP in DMF | 10 | ~100 |

| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine in DMF | 10 | ~100 |

| Fmoc-L-Arginine(Pbf)-OH | 10% Piperazine in DMF/Ethanol | 10 | ~100 |

| Fmoc-L-Leucine-OH | 20% 4MP in DMF | 3 | ~80 |

| Fmoc-L-Leucine-OH | 20% Piperidine in DMF | 3 | ~80 |

| Fmoc-L-Leucine-OH | 10% Piperazine in DMF/Ethanol | 3 | <80 |

| Fmoc-L-Leucine-OH | Any of the three reagents | 7-10 | ~100 |

Table 2: Deprotection Kinetics for Different Amino Acids. Data adapted from a study comparing deprotection reagents.[8][14]

Common Side Reactions and Mitigation Strategies

While Fmoc chemistry is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.

-

Aspartimide Formation: This is a major side reaction, particularly in sequences containing aspartic acid. The peptide backbone can cyclize to form a five-membered aspartimide ring, which can then reopen to form a mixture of α- and β-aspartyl peptides.[3][15] This can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution or by employing specific side-chain protecting groups on the preceding amino acid.[15][16]

-

Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[17][18] This is more prevalent with proline in the first or second position. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress DKP formation.[15]

-

Racemization: Although less common with urethane-based protecting groups like Fmoc, racemization of amino acids can occur, especially with sterically hindered residues or under certain activation conditions.[17] Careful selection of coupling reagents and bases can minimize this side reaction.[17]

-

Incomplete Coupling/Deprotection: Steric hindrance from bulky amino acids or peptide aggregation can lead to incomplete reactions.[17][19] Strategies to overcome this include double coupling, using more potent coupling reagents (e.g., HATU, HCTU), or performing reactions at elevated temperatures.[19]

Experimental Protocols

Protocol for Fmoc Protection of an Amino Acid (using Fmoc-OSu)

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[4]

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[4]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[4]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[4]

-

Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid. The Fmoc-protected amino acid will precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization or chromatography.

Protocol for a Single Cycle of Fmoc-SPPS (Manual)

-

Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.[4][20]

-

Fmoc Deprotection:

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[4]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add an activation base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents).

-

Add the activated amino acid solution to the resin.

-

Mix for 1-2 hours at room temperature.[11]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Monitoring (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.[7]

Protocol for Final Cleavage and Peptide Precipitation

-

Final Deprotection and Washing: After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin.[4]

-

Cleavage: Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.[1] The composition of the cocktail depends on the amino acid composition of the peptide.

-

Reaction: Mix for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether.[4]

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[4]

Conclusion

Fmoc protecting group chemistry has revolutionized the field of peptide synthesis. Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and amenability to automation have made it the strategy of choice for the synthesis of a vast array of peptides for research, therapeutic, and diagnostic applications.[][22] A thorough understanding of the underlying chemical principles, potential side reactions, and optimized protocols is essential for the successful application of this powerful synthetic tool. This guide provides a foundational resource for scientists and researchers to effectively harness the capabilities of Fmoc chemistry in their endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. lifetein.com [lifetein.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. mdpi.com [mdpi.com]

- 15. peptide.com [peptide.com]

- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. chempep.com [chempep.com]

- 19. benchchem.com [benchchem.com]

- 20. chem.uci.edu [chem.uci.edu]

- 22. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-depth Technical Guide to Fmoc-Phe-OSu for Beginners in Peptide Chemistry

For researchers, scientists, and drug development professionals entering the field of peptide chemistry, a thorough understanding of the reagents and methodologies is paramount. N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Phe-OSu, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its properties, applications, and the fundamental protocols for its use, tailored for those new to the discipline.

Core Concepts: The Dual Functionality of this compound

This compound is a derivative of the amino acid L-phenylalanine that has been strategically modified in two key ways to make it highly effective for peptide synthesis.[1]

-

The Fmoc Protecting Group : The α-amino group of phenylalanine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is a carbamate that prevents the amino group from forming unwanted peptide bonds with other molecules during the synthesis process.[2] The critical feature of the Fmoc group is its lability (instability) in the presence of a mild base, such as piperidine.[2][3] This allows for its selective removal under gentle conditions that do not affect other parts of the peptide, a principle known as orthogonality.[2]

-

The OSu Activating Group : The carboxyl group of phenylalanine is activated by forming an N-hydroxysuccinimide (OSu) ester. This modification converts the carboxyl group into a good leaving group, facilitating the nucleophilic attack by the free amino group of the growing peptide chain, thereby forming a stable peptide bond.[1][4]

This dual functionality makes this compound a highly efficient and versatile reagent for incorporating phenylalanine residues into a peptide sequence.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experiments. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 101214-43-1 | [1][5][6] |

| Molecular Formula | C₂₈H₂₄N₂O₆ | [5][6][7] |

| Molecular Weight | 484.5 g/mol | [5][6][7] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | [5] |

| Appearance | White to off-white solid | |

| Typical Purity | ≥95-97% | [6][7] |

| Storage Conditions | Store in a freezer under an inert atmosphere, at or below -20°C. | [7] |

| Solubility | Soluble in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). | [8] |

The Workflow of Peptide Synthesis with this compound

The core of Fmoc-based SPPS is a cyclical process involving the deprotection of the N-terminus of a resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid. The following diagram illustrates a single cycle for the incorporation of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key stages of incorporating this compound in a manual SPPS experiment.

Resin Preparation and Swelling

This initial step is crucial for ensuring that the reactive sites on the solid support are accessible.

-

Objective: To swell the resin in a suitable solvent, typically DMF, to allow for efficient diffusion of reagents.

-

Methodology:

N-Terminal Fmoc Deprotection

This step removes the Fmoc group from the resin or the last amino acid added to the peptide chain, exposing a free amine for the next coupling reaction.

-

Objective: To selectively remove the N-terminal Fmoc protecting group.

-

Methodology:

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[9][11][12]

-

Agitate the mixture for 3-5 minutes at room temperature.[9][12]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[2][11][12]

-

Drain the solution and wash the resin thoroughly with DMF multiple times (e.g., 3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10][11]

-

Coupling of this compound

This is the peptide bond-forming step where the activated this compound reacts with the newly freed amine on the resin.

-

Objective: To form a peptide bond between this compound and the N-terminus of the growing peptide chain.

-

Methodology:

-

In a separate vial, dissolve this compound (typically 1.5-3 equivalents relative to the resin's loading capacity) in DMF.[13]

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (typically 2-4 equivalents), to the solution.[13]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.[13]

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[9][13]

-

Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling.[9][13]

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF to remove unreacted reagents and byproducts.[9]

-

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, it must be cleaved from the resin support, and any side-chain protecting groups must be removed.

-

Objective: To release the synthesized peptide from the solid support and remove permanent side-chain protecting groups.

-

Methodology:

-

Wash the final peptide-resin with a solvent like dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is TFA/Water/Triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[10]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.[10]

-

Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.[10][14]

-

Collect the precipitated peptide by centrifugation, wash it with cold ether, and dry it under vacuum.[10][14]

-

The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][14]

-

Quantitative Data: Performance of Coupling Reagents

While this compound is an activated ester, modern SPPS often employs coupling reagents to facilitate the reaction, especially when using the more common Fmoc-Phe-OH. Understanding the performance of these reagents provides context for achieving high-efficiency synthesis.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low to Moderate |

| This table presents representative data for the coupling of Fmoc-protected amino acids in general.[15] |

Safety and Handling

Proper safety precautions are mandatory when working with this compound and other chemicals involved in peptide synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[13][16][17]

-

Engineering Controls: Handle the solid powder and all volatile reagents (especially piperidine and TFA) in a certified chemical fume hood to prevent inhalation.[13][16]

-

Handling: Avoid creating dust when weighing the solid. Avoid contact with skin and eyes.[13][17]

-

Storage: Store the compound in a tightly sealed container in a freezer (-20°C or below) to prevent moisture absorption and degradation.[13]

-

Disposal: All chemical waste, including solvents and used resins, must be disposed of according to institutional and local environmental regulations. Do not dispose of chemicals down the drain.[16]

Potential Side Reactions and Impurities

While Fmoc chemistry is robust, beginners should be aware of potential side reactions:

-

Racemization: The α-proton of the activated amino acid can be abstracted by a base, which may lead to a loss of stereochemical integrity (racemization). This is generally low for phenylalanine but can be exacerbated by long activation times or strong bases.[2][15]

-

Fmoc-β-Ala-OH Formation: A known impurity in the manufacturing of Fmoc-amino acids via the Fmoc-OSu reagent is the formation of Fmoc-β-alanine through a Lossen-type rearrangement.[18][19] Sourcing high-purity reagents is crucial to avoid incorporating this impurity into the peptide chain.[18]

Conclusion

This compound is an exemplary reagent that simplifies the complex process of peptide synthesis. Its combination of a base-labile N-terminal protecting group and a pre-activated C-terminal ester provides a streamlined and efficient method for incorporating phenylalanine into peptide sequences.[1] By mastering the fundamental principles of Fmoc chemistry and adhering to the detailed protocols for deprotection, coupling, and cleavage, researchers can confidently and successfully synthesize a wide array of peptides for applications in research, diagnostics, and therapeutic development.

References

- 1. This compound | 101214-43-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. This compound | C28H24N2O6 | CID 11826988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. chemscene.com [chemscene.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Fmoc-Phe-OSu: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Cornerstone Amino Acid Building Block in Modern Peptide Synthesis

Introduction

In the landscape of peptide chemistry and drug development, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. Among the most pivotal reagents in this field is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is used to introduce the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group of amino acids. Fmoc-Phe-OSu, the N-hydroxysuccinimide ester of Fmoc-protected L-Phenylalanine, stands as a critical building block for the incorporation of phenylalanine residues in solid-phase peptide synthesis (SPPS). This guide provides a detailed technical overview of this compound, including its physicochemical properties, its role and mechanism in peptide synthesis, experimental protocols, and key applications.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. Its chemical structure features the bulky, base-labile Fmoc group attached to the nitrogen of the phenylalanine residue, with the carboxyl group activated as an N-hydroxysuccinimide (OSu) ester. This pre-activation facilitates efficient coupling to the free amino terminus of a growing peptide chain.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₄N₂O₆ | [1] |

| Molecular Weight | 484.5 g/mol | [1] |

| CAS Number | 101214-43-1 | [1] |

| Appearance | White to off-white powder/crystalline solid | [2] |

| Purity (Typical) | ≥98% (HPLC) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Melting Point | 180-187 °C | [3] |

| Optical Activity ([α]20/D) | -37°, c = 1 in DMF | [3] |

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Fmoc-based SPPS, a methodology that has become the gold standard for peptide synthesis due to its use of mild reaction conditions.[4][] The Fmoc group provides temporary protection of the N-terminal amine of the amino acid. Its key advantage lies in its base-lability; it is stable under the acidic conditions used for side-chain deprotection but can be readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] This orthogonality is crucial for the selective deprotection and elongation of the peptide chain without compromising the integrity of acid-labile side-chain protecting groups or the linkage of the peptide to the solid support resin.[6][8]

The OSu ester is a good leaving group that facilitates the nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming a stable peptide bond.[6] Compared to other activating agents like Fmoc-Cl, Fmoc-OSu offers advantages in terms of stability, handling, and a reduction in side reactions, making it a preferred choice for chemists.[9][10]

Below is a diagram illustrating the general workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocols

Synthesis of Fmoc-Phe-OH from Phenylalanine and Fmoc-OSu

This protocol describes the synthesis of the Fmoc-protected amino acid, which can then be activated (e.g., to this compound) or used directly with coupling reagents in SPPS.

Materials:

-

L-Phenylalanine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hexane

-

1M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-Phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of 1,4-dioxane and water can also be used as the solvent system. Stir until the amino acid is fully dissolved.[8]

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to control the reaction rate.[8]

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[8]

-

Reaction: Allow the mixture to warm to room temperature and continue stirring overnight (8-12 hours). Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Work-up: Add deionized water to the reaction mixture. Wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts, retaining the aqueous layer.[8]

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~2 with 1M HCl. The Fmoc-Phe-OH product will precipitate as a white solid.[8]

-

Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.[8]

Standard Protocol for Coupling this compound in SPPS

This protocol outlines the steps for incorporating a phenylalanine residue into a growing peptide chain on a solid support using this compound.

Materials:

-

Fmoc-deprotected peptide-resin (e.g., Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[11]

-

Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 15-30 minutes to remove the N-terminal Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]

-

Coupling: Dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF. If required, a non-nucleophilic base like DIPEA can be added. Add the solution to the deprotected peptide-resin.[12]

-

Reaction: Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[4]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test, to detect the presence of free primary amines. A negative test indicates a complete reaction.[13]

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[14] The resin is now ready for the next deprotection and coupling cycle.

The mechanism of Fmoc deprotection is illustrated in the following diagram.

Caption: Mechanism of Fmoc deprotection using piperidine.

Quantitative Data on Coupling Efficiency

The success of peptide synthesis is highly dependent on the efficiency of the coupling reactions. While this compound is an activated form of the amino acid, modern SPPS often employs additional coupling reagents to further enhance reaction rates and yields, especially for sterically hindered couplings.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-99 | Low to Moderate |

| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >98 | Very Low |

Data compiled from various sources for illustrative purposes.[11][15]

For routine and non-challenging sequences, cost-effective options like DIC in combination with an additive can provide excellent results. For more difficult sequences or when the highest purity is paramount, aminium/uronium salt reagents like HATU and HCTU are often the preferred choice.[11]

Applications in Research and Drug Development

This compound is not just a simple building block; it is a key component in the synthesis of a vast array of biologically active peptides and peptidomimetics.

-

Synthesis of Bioactive Peptides: this compound is routinely used in the synthesis of peptides with therapeutic potential, such as analogs of hormones, enzyme inhibitors, and antimicrobial peptides.[16]

-

RGD Peptides for Cancer Therapy: It is instrumental in synthesizing peptides containing the Arg-Gly-Asp (RGD) sequence.[17] These peptides can target αvβ3 integrins, which are overexpressed on the surface of various cancer cells, making them valuable for targeted cancer therapy and drug delivery.[17]

-

Peptide-Drug Conjugates: The precise control offered by Fmoc chemistry allows for the synthesis of complex peptide-drug conjugates, where a cytotoxic drug is linked to a targeting peptide, potentially synthesized using this compound.

-

Hydrogels for Drug Delivery: Fmoc-protected phenylalanine derivatives can self-assemble into hydrogels.[18] These biomaterials can serve as scaffolds for the encapsulation and sustained release of therapeutic agents in tissue engineering and drug delivery applications.[18]

The following diagram illustrates the role of an RGD peptide, synthesized using building blocks like this compound, in targeting cancer cells.

Caption: RGD peptide targeting of αvβ3 integrin on cancer cells.

Conclusion

This compound is an indispensable reagent in the field of peptide synthesis. Its well-defined chemical properties, combined with the mild and efficient nature of the Fmoc-SPPS strategy, have made it a workhorse for researchers in academia and industry. The ability to reliably incorporate phenylalanine into complex peptide structures with high fidelity is crucial for the development of novel peptide-based therapeutics, diagnostics, and biomaterials. A thorough understanding of its properties, reaction kinetics, and associated protocols, as outlined in this guide, is essential for any scientist working to advance the frontiers of peptide science.

References

- 1. This compound | C28H24N2O6 | CID 11826988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc-Phe-OH 98 35661-40-6 [sigmaaldrich.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. nbinno.com [nbinno.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Fragment synthesis of disulfide-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Navigating the Solubility of Fmoc-Phe-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu), a critical reagent in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring efficient peptide coupling, and ultimately improving the yield and purity of synthetic peptides. While precise quantitative solubility data for this compound is not extensively published, this guide consolidates available qualitative information, presents solubility data for structurally related compounds to provide reasonable estimates, and offers a detailed experimental protocol for the empirical determination of its solubility.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids, including their activated esters like this compound, is primarily governed by the interplay of the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The bulky and nonpolar nature of the Fmoc group generally imparts good solubility in many polar aprotic organic solvents. However, the properties of the amino acid side chain—in this case, the benzyl group of phenylalanine—and the N-hydroxysuccinimide (OSu) ester also play significant roles.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the workhorses of SPPS due to their excellent ability to dissolve a wide range of protected amino acids and to swell the solid support resin, facilitating efficient diffusion of reagents.

Quantitative Solubility Data

Direct, publicly available quantitative solubility data for this compound is limited. However, data for structurally similar compounds provide valuable insights and a basis for estimation. The following table summarizes the available quantitative and qualitative solubility information for this compound and related molecules.

| Compound | Solvent | Solubility | Molar Solubility (approx.) | Notes |

| This compound | DMF | Readily Soluble (Qualitative) | Not Reported | Generally considered to have good solubility in DMF, the most common solvent for SPPS. |

| DMSO | Readily Soluble (Qualitative) | Not Reported | Similar to DMF, expected to be a good solvent for this compound. | |

| Fmoc-Phe(4-F)-OH (analog) | DMF | 100 mg/mL | ~0.24 M | A fluorinated analog of the parent amino acid; provides a reasonable estimate.[1] |

| DMSO | 200 mg/mL | ~0.49 M | Ultrasonic assistance may be required.[1] | |

| Fmoc-Phe-OH (precursor) | DMSO | 100 mg/mL | ~0.26 M | The parent protected amino acid.[2] |

| DMF | Dissolves Well (Qualitative) | Not Reported | [3] | |

| NMP | Dissolves Well (Qualitative) | Not Reported | [4] | |

| Fmoc-OSu (activating group) | DMF | ~25 mg/mL | ~0.07 M | The activating group without the amino acid.[5][6] |

| DMSO | ~20 mg/mL | ~0.06 M | [5][6] |

Note: The solubility of Fmoc-protected amino acids can be influenced by several factors including the specific batch purity, the water content of the solvent, and the ambient temperature. For critical applications, it is highly recommended to determine the solubility empirically under the specific conditions of your experiment.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. The following protocol outlines a general procedure for this determination.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous solvent of interest (e.g., DMF, DMSO, NMP, DCM)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or a UV-Vis spectrophotometer)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve for quantification.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using HPLC-UV (monitoring at a wavelength where the Fmoc group absorbs, typically around 265 nm) or a UV-Vis spectrophotometer.

-

Calculation: Determine the concentration of this compound in the saturated supernatant using the calibration curve and the dilution factor. The resulting value is the equilibrium solubility, which can be expressed in units such as mg/mL or Molarity (M).

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: A flowchart of the shake-flask method for solubility determination.

Caption: A decision-making workflow for applying solubility data in SPPS.

References

Stability and Storage of Fmoc-Phe-OSu: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu) is a critical reagent in solid-phase peptide synthesis (SPPS), enabling the efficient incorporation of phenylalanine residues into growing peptide chains. The stability of this activated ester is paramount to ensure high coupling efficiencies, minimize side reactions, and ultimately guarantee the synthesis of high-purity peptides. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its handling and quality assessment.

Physicochemical Properties and Purity

This compound is a white to off-white crystalline solid. Its purity is a critical determinant of its performance in peptide synthesis. Impurities can arise from the manufacturing process or from degradation during storage and handling. Common impurities include free Fmoc-Phe-OH, N-hydroxysuccinimide (NHS), and byproducts of premature Fmoc group cleavage. High-purity this compound (typically ≥98%) is essential for minimizing the formation of deletion sequences and other peptide impurities.

Key Factors Influencing Stability

The stability of this compound is primarily influenced by temperature, moisture, pH, and the purity of solvents. Understanding these factors is crucial for maintaining the integrity of the reagent.

Temperature

Elevated temperatures accelerate the degradation of this compound. Thermal decomposition can lead to the cleavage of the Fmoc protecting group and hydrolysis of the N-hydroxysuccinimide (NHS) ester. For long-term storage, it is recommended to keep the solid compound at -20°C. For short-term or daily use, storage at 2-8°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles of solutions, which can accelerate degradation.

Moisture

This compound is sensitive to moisture. The NHS ester is susceptible to hydrolysis, which converts the activated ester back to the less reactive Fmoc-Phe-OH and releases N-hydroxysuccinimide. This hydrolysis reaction reduces the coupling efficiency in peptide synthesis. Therefore, it is imperative to store this compound in a tightly sealed container in a desiccated environment.

pH

The stability of both the Fmoc group and the NHS ester is highly pH-dependent. The Fmoc group is labile to basic conditions, leading to premature deprotection. The NHS ester is also more rapidly hydrolyzed at higher pH values. Conversely, while the Fmoc group is stable under acidic conditions, strong acids can lead to the cleavage of other protecting groups used in peptide synthesis. The optimal pH for maintaining the integrity of this compound is in the slightly acidic to neutral range.

Solvent Purity

The purity of solvents used to dissolve this compound is critical. Solvents such as N,N-Dimethylformamide (DMF) can contain amine impurities (e.g., dimethylamine) which are basic and can cause the premature cleavage of the Fmoc group. It is recommended to use high-purity, peptide-synthesis-grade solvents and to use freshly opened solvents whenever possible.

Recommended Storage Conditions

To ensure the long-term stability and efficacy of this compound, the following storage conditions are recommended.

| Form | Temperature | Duration | Conditions |

| Solid | -20°C | Long-term (≥ 2 years) | Tightly sealed container with desiccant, protected from light. |

| Solid | 2-8°C | Short-term (weeks) | Tightly sealed container with desiccant, protected from light. |

| In Solution (e.g., DMF, DMSO) | -20°C or -80°C | Up to 1-6 months | Aliquoted into single-use vials to avoid freeze-thaw cycles. Purge with an inert gas (e.g., argon or nitrogen) before sealing. |

| Aqueous Solution | Not Recommended | < 1 day | Sparingly soluble and prone to rapid hydrolysis. |

Note: The stability of this compound in solution is highly dependent on the solvent and storage conditions. It is always best to prepare solutions fresh before use.

Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the NHS ester and the base-catalyzed cleavage of the Fmoc protecting group.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a given solvent at various temperatures using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

High-purity solvent (e.g., DMF)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Thermostated incubators or water baths

-

Autosampler vials

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mg/mL.

-

Sample Incubation: Aliquot the stock solution into several autosampler vials. Place the vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

-

Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), remove one vial from each temperature.

-

Sample Preparation for HPLC: Immediately dilute a sample from the vial with the initial mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

HPLC Analysis:

-

Column: C18 reverse-phase

-

Mobile Phase: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (for the Fmoc group)

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

-

Data Analysis: Integrate the peak area of the intact this compound and any degradation products. Calculate the percentage of remaining this compound at each time point and temperature to determine the degradation rate.

Purity Assessment by HPLC

The chemical purity of this compound should be routinely monitored to ensure its quality.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Mobile Phases:

-

A: 0.1% TFA in Water

-

B: 0.1% TFA in Acetonitrile

Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

Detection: UV at 265 nm.

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Conclusion

The stability of this compound is a critical factor for the successful synthesis of high-quality peptides. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the reliability of this essential reagent. Regular purity assessment using techniques such as HPLC is strongly advised to verify the integrity of this compound before its use in peptide synthesis. This proactive approach to quality control will contribute to more reproducible and successful synthetic outcomes.

A Technical Guide to Fmoc-Phe-OSu: Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu), a critical reagent in modern peptide synthesis. This document outlines its chemical properties, provides detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and illustrates key workflows and a representative biological signaling pathway.

Core Compound Data

This compound is an activated ester of the amino acid phenylalanine, protected at its α-amino group with the base-labile Fmoc group. This dual functionality makes it a highly efficient building block for incorporating phenylalanine into peptide sequences using Fmoc-based SPPS.[1]

| Property | Value | Reference |

| CAS Number | 101214-43-1 | [1][2][3] |

| Molecular Formula | C₂₈H₂₄N₂O₆ | [2][3][4] |

| Molecular Weight | 484.5 g/mol | [2][4] |

| Appearance | White to off-white powder/crystalline solid | |

| Purity | Typically ≥97% | [2] |

| Storage | 2-8°C, desiccated |

The Role of this compound in Peptide Synthesis

This compound is a cornerstone of Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis, the most widely used methodology for creating synthetic peptides.[5][6] The Fmoc group provides temporary protection for the α-amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation.[7][8] Its key advantage is its lability to mild bases, such as piperidine, allowing for its removal without affecting the acid-labile protecting groups on the peptide's side chains or the linker to the solid support.[8][9] The N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for the carboxyl end of phenylalanine, facilitating rapid and high-yield coupling to the free amino group of the growing peptide chain on the solid support.[1]

Experimental Protocols

The following protocols provide a generalized procedure for the incorporation of a phenylalanine residue into a peptide sequence on a solid support using this compound. These protocols may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)[7][10]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, HCTU, or DIC)[11]

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[12]

-

Cold diethyl ether

-

Solvents for purification (e.g., HPLC grade water and acetonitrile with 0.1% TFA)

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Resin Swelling : Place the desired amount of resin in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[11][13] After swelling, drain the DMF.

-

Fmoc Deprotection : Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. Agitate the mixture for 5-20 minutes at room temperature.[11][14] Drain the deprotection solution. Repeat the piperidine treatment for a second time to ensure complete deprotection.

-

Washing : Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-piperidine adduct.[10][11]

Protocol 2: Coupling of this compound

-

Activation : In a separate vessel, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HBTU) in DMF. Add 6-10 equivalents of a base, such as DIPEA. Allow the mixture to pre-activate for 1-2 minutes.[11]

-

Coupling Reaction : Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.[11]

-

Washing : After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents and by-products.[11]

-

Confirmation of Coupling (Optional) : A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin to confirm the absence of free primary amines, indicating a successful coupling reaction.

Protocol 3: Peptide Cleavage and Purification

-

Final Deprotection : Perform a final Fmoc deprotection as described in Protocol 1.

-

Resin Washing and Drying : Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage : Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[11]

-

Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.[11][12]

-

Isolation : Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether to remove scavengers.[11]

-

Purification : Dry the crude peptide under vacuum. Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

-

Analysis : Confirm the identity of the purified peptide by mass spectrometry and determine its purity by analytical RP-HPLC.[11]

Visualizing the Process

To better understand the workflow and the biological context of peptides synthesized using this compound, the following diagrams are provided.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Simplified signaling pathway of the ghrelin receptor, a target for peptides synthesized with phenylalanine analogs.[13]

Applications in Research and Drug Development

Peptides synthesized using this compound and its derivatives have a wide range of applications. Phenylalanine-containing peptides are integral to studies of protein-protein interactions, enzyme mechanisms, and the development of novel therapeutics.[15] For example, the incorporation of phenylalanine or its analogs, such as 4-fluorophenylalanine, is a key strategy in designing potent and stable peptide drugs, like the ghrelin receptor agonist Ulimorelin, which has applications in stimulating gastrointestinal motility.[13] Furthermore, the synthesis of antimicrobial peptides and peptide-based diagnostics often relies on the robust and efficient incorporation of phenylalanine residues facilitated by this compound.[12][15] The ability to create peptides with precise sequences and modifications is fundamental to advancing our understanding of biological signaling and developing targeted therapies.

References

- 1. This compound | 101214-43-1 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound - Bachem AG [bioscience.co.uk]

- 4. This compound | C28H24N2O6 | CID 11826988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. nbinno.com [nbinno.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. nbinno.com [nbinno.com]

A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction